molecular formula C6H4ClNO3S B1348529 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one CAS No. 42456-75-7

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

Cat. No. B1348529
CAS RN: 42456-75-7
M. Wt: 205.62 g/mol
InChI Key: HHHNIUPEIAJYKY-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one is a heterocyclic organic compound that belongs to the family of compounds known as thienyl ketones. It is a yellow powder with a CAS Number of 42456-75-7 . The IUPAC name for this compound is 1-(5-chloro-4-nitro-2-thienyl)ethanone .


Molecular Structure Analysis

The molecular formula for this compound is C6H4ClNO3S . The InChI code is 1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.62 g/mol . It is a powder in physical form and has a melting point range of 84-87°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Environmental Toxicology and Remediation

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one, due to its structural components, shares relevance with studies on chlorinated compounds and their environmental and biological impacts. Chlorinated solvents, for example, have been associated with numerous adverse health effects, highlighting the importance of understanding such chemicals' behavior and impact (Ruder, 2006). This knowledge is vital for developing strategies to mitigate or remediate the environmental and health risks posed by chlorinated compounds, including those structurally related to 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one.

Pollution Analysis and Degradation

The study of nitrated and chlorinated phenols, including their occurrence, degradation, and environmental impacts, is critical. Research shows that atmospheric nitrophenols, which share some functional groups with 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one, arise from various sources and possess significant environmental persistence and toxicity (Harrison et al., 2005). These findings emphasize the need for advanced analytical techniques and remediation methods to manage pollution and understand the fate of such compounds in the environment.

Advanced Materials and Chemical Synthesis

Research into the synthesis and application of complex organic compounds, including those with chloro and nitro groups, is pivotal for developing new materials and chemicals with specialized functions. For instance, the review on C1 chemistry synthesis using yttrium-stabilized zirconia catalysts (Indarto et al., 2008) illustrates the innovation in catalytic processes for efficient chemical production. Such advancements could inform the synthesis and application of compounds like 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one in various industrial and research contexts.

Environmental and Health Risk Assessment

Understanding the environmental persistence and health risks of chlorinated phenols provides insight into managing the risks associated with similar compounds. The degradation of chlorinated phenols by zero-valent iron and bimetallic systems of iron (Gunawardana et al., 2011) is an example of research that directly impacts the strategies for mitigating pollution from chlorinated organic compounds, including those structurally related to 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one.

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-chloro-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNIUPEIAJYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334552
Record name 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

CAS RN

42456-75-7
Record name 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloro-4-nitrothiophen-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-acetylthiophene (80.3 g, 0.5 mol) was added in portions to fuming nitric acid (500 mL) cooled to −5° C. with an ice/methanol bath. On completion of addition the reaction was removed from the cold bath and stirred at ambient temperature for 30 minutes before the reaction mixture was poured into ice water (4 L). After stirring for 10 minutes the solid which formed was collected by filtration and washed with water (500 mL). The solid was then dissolved in dichloromethane (500 mL) the water was separated and the organic solution was dried (MgSO4). Removal of the solvent under reduced pressure gave an orange solid. The crude material was re-crystallized from IMS (350 mL) to give the title product as a light brown solid (46.89 g, 45% yield). 1H NMR (CDCl3) δ: 8.07 (1H, s), 2.58 (3H, s).
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Voigtritter - 2013 - search.proquest.com
As the chemical industry is becoming more conscious about the amount of hazardous waste they are generating, green chemistry and its underlying principles are becoming more …
Number of citations: 0 search.proquest.com

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